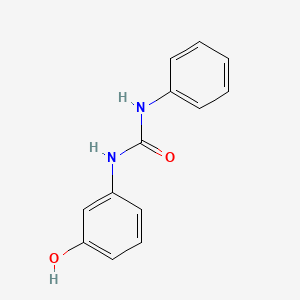

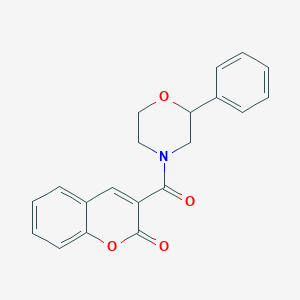

3-(3-Hydroxyphenyl)-1-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) is a highly abundant metabolite normally found in human urine . It is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits .

Synthesis Analysis

An improved method to synthesize HPHPA has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction . The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature .Chemical Reactions Analysis

The initial reaction of 3HPP degradation is catalyzed by the MhpA monooxygenase . This transforms 3HPP into 2,3-dihydroxyphenylpropionate, which is then converted to succinate, pyruvate, and acetyl-CoA through a meta-cleavage hydrolytic route .Scientific Research Applications

Material Science and Engineering

Research has explored the utility of polyhydroxyalkanoates (PHAs) in tissue engineering, given their biodegradability and thermoprocessability. These materials, including variations like poly 3-hydroxybutyrate and copolymers, have found applications in developing medical devices and tissue engineering scaffolds, leveraging favorable mechanical properties and biocompatibility (Chen & Wu, 2005).

Environmental Chemistry

The degradation of phenylurea herbicides, which share structural similarities with 3-(3-Hydroxyphenyl)-1-phenylurea, has been studied to understand the impact of hydroxyl and carbonate radicals in aqueous solutions. These studies contribute to environmental remediation strategies by elucidating the pathways and kinetics of herbicide degradation, highlighting the role of advanced oxidation processes (Mazellier, Busset, Delmont, & de Laat, 2007).

Polymer Science

In polymer science, research on poly(vinyl chloride) membrane electrodes demonstrates the importance of phenyl and hydroxyphenyl compounds in developing selective sensors. These studies provide insights into the design and optimization of membrane compositions for specific ion detection, which has broad implications for analytical chemistry and sensor technology (Kopylovich, Mahmudov, & Pombeiro, 2011).

Advanced Materials

The synthesis and characterization of novel materials, such as phenylmercury(II) complexes with β-oxodithioester ligands, showcase the potential of hydroxyphenyl-based compounds in crafting materials with unique electronic and luminescent properties. These materials are of interest for their potential applications in optoelectronics and as semiconductors, offering new pathways for the development of advanced materials (Rajput, Yadav, Drew, & Singh, 2015).

Mechanism of Action

Target of Action

It’s structurally similar to 3-hydroxyphenylacetic acid , which is known to interact with various enzymes and proteins in the body

Mode of Action

It’s likely that it interacts with its targets in a similar manner to other phenolic compounds, which typically bind to proteins and enzymes to modulate their activity . The specific changes resulting from these interactions would depend on the nature of the target and the context in which the interaction occurs.

Biochemical Pathways

It’s structurally similar to 3-hydroxyphenylacetic acid, which is known to be involved in the degradation of aromatic amino acids or as breakdown products of lignin or other plant-derived phenylpropanoids and flavonoids . The downstream effects of these pathways would depend on the specific reactions involved and the overall context of the metabolic network.

Pharmacokinetics

Phenolic compounds are generally known to undergo phase ii metabolism, which increases their hydrophilicity and is a major pathway in xenobiotic metabolism . This could potentially impact the bioavailability of 3-(3-Hydroxyphenyl)-1-phenylurea.

Result of Action

Phenolic compounds are generally known to have antioxidant properties , and they can form new compounds with potential health benefits upon consumption .

Action Environment

The action, efficacy, and stability of 3-(3-Hydroxyphenyl)-1-phenylurea could potentially be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the specific biological environment could all play a role

Future Directions

The metabolism of phenolic compounds is a topic of ongoing research. For example, the MhpA monooxygenase that transforms 3HPP is being studied for its role in the carbon cycle of phenylalkanoic acids and their hydroxylated derivatives . Another interesting area of research is the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .

properties

IUPAC Name |

1-(3-hydroxyphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUJEEGDLCZLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Hydroxyphenyl)-1-phenylurea | |

CAS RN |

13142-80-8 |

Source

|

| Record name | 3-(3-hydroxyphenyl)-1-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)

![5-(3-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2877927.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2877928.png)

![N-[1-(butylcarbamoyl)cyclohexyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2877931.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877934.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2877945.png)

![1-[4-(8-Hydroxy-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877947.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)